molecular formula C10H10Cl2N4S B13733268 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine;dihydrochloride

1-(1,3-Thiazol-2-yl)benzimidazol-2-amine;dihydrochloride

Cat. No.: B13733268
M. Wt: 289.18 g/mol
InChI Key: BWJNINUPYWRFFD-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)benzimidazol-2-amine;dihydrochloride is a compound that combines the structural features of benzimidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both benzimidazole and thiazole moieties in a single molecule makes this compound particularly interesting for medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with 2-bromo-1,3-thiazole under reflux conditions in ethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Thiazol-2-yl)benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine stands out due to the combination of both benzimidazole and thiazole rings in a single molecule. This unique structure allows it to exhibit a wide range of biological activities, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H10Cl2N4S

Molecular Weight

289.18 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)benzimidazol-2-amine;dihydrochloride

InChI

InChI=1S/C10H8N4S.2ClH/c11-9-13-7-3-1-2-4-8(7)14(9)10-12-5-6-15-10;;/h1-6H,(H2,11,13);2*1H

InChI Key

BWJNINUPYWRFFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=NC=CS3)N.Cl.Cl

Origin of Product

United States

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